3-Cyano-1,2,4-Triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQHFZFTGHNVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427509 | |
| Record name | 3-Cyano-1,2,4-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-10-9 | |
| Record name | 1H-1,2,4-Triazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-1,2,4-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Cyano 1,2,4 Triazole and Its Derivatives
Conventional Synthesis Routes
Conventional methods for synthesizing 3-cyano-1,2,4-triazoles and related derivatives often involve classical organic reactions and transformations. These routes, while established, may sometimes be limited by factors such as harsh reaction conditions or the need for multi-step procedures.
Dehydration of 1,2,4-Triazole-3-carboxamides
A prominent and direct method for the synthesis of 3-cyano-1,2,4-triazoles involves the dehydration of the corresponding 1,2,4-triazole-3-carboxamides. This transformation provides a reliable, one-step conversion to the desired nitrile. google.com The process is designed to achieve high yields without the necessity for complex purification steps. google.com This approach is particularly valuable for the large-scale production of intermediates like 3-cyano-1H-1,2,4-triazole (3-CNT), a crucial component in the synthesis of Ribavirin. google.com
Reactions Involving Nitrile Imines
Nitrile imines are highly reactive intermediates that serve as versatile building blocks in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. These 1,3-dipoles can be generated in situ from precursors such as hydrazonoyl chlorides. organic-chemistry.orgresearchgate.net The subsequent reaction of nitrile imines with suitable dipolarophiles leads to the formation of the triazole ring.
One notable application is the selective, formal 1,3-dipolar cycloaddition of organo-cyanamide ions with nitrile imine dipoles, which yields 1,2,4-triazol-3-imines. organic-chemistry.org These imines can then be hydrolyzed to the corresponding 1,2,4-triazol-3-ones. organic-chemistry.org This method has been optimized to achieve high selectivity and excellent yields, tolerating a range of substituents on the hydrazonoyl chloride precursor. organic-chemistry.org Additionally, the reaction of nitrile imines with guanidine (B92328) derivatives provides a regioselective route to functionalized 3-amino-1,2,4-triazoles in moderate to good yields under ambient conditions. researchgate.netnih.gov
A plausible reaction mechanism, supported by DFT calculations, for the reaction with organo-cyanamides involves a two-step process under kinetic control. organic-chemistry.org The reaction conditions can be fine-tuned, for instance, by the delayed addition of reactants and reduced temperature, to achieve high selectivity (e.g., a 94:6 ratio) and yields (up to 89%). organic-chemistry.org This methodology is compatible with both electron-donating and electron-withdrawing groups on the hydrazonoyl chlorides, with reported yields ranging from 44% to 86%. organic-chemistry.org
Cycloaddition Reactions (e.g., [3+2] Annulation)
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings, including the 1,2,4-triazole (B32235) core. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
Nitrile imines, generated in situ from hydrazonoyl chlorides, readily undergo [3+2] cycloaddition with various partners. For instance, their reaction with trifluoroacetonitrile (B1584977) (CF3CN) provides a general route to 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This reaction exhibits excellent regioselectivity and tolerates a wide array of functional groups. mdpi.com The in situ generation of nitrile imines in the presence of a base is a key feature of this methodology. mdpi.com
Another significant [3+2] annulation strategy involves the reaction of in situ-formed nitrile ylides with aryldiazonium salts. This method has been successfully employed in a three-component reaction to access a wide range of 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org
The regioselectivity of these cycloaddition reactions can often be controlled by the choice of catalyst. For example, the [3+2] cycloaddition of isocyanides with diazonium salts can be directed to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by using Ag(I) or Cu(II) catalysts, respectively. isres.org
Oxidative Cyclization Approaches
Oxidative cyclization provides another avenue for the synthesis of the 1,2,4-triazole ring system. This method typically involves the formation of the heterocyclic ring through an oxidation-induced intramolecular cyclization of a suitable acyclic precursor.
A common strategy employs the oxidative cyclization of amidrazones or related compounds. For instance, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source, has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. isres.org This metal-free approach is advantageous due to its operational simplicity and insensitivity to air and moisture. isres.org
In a different approach, the oxidative heterocyclization of arylidenearylthiosemicarbazides, catalyzed by Cu(II), can lead to the formation of 4,5-disubstituted 1,2,4-triazole-3-thiones. organic-chemistry.org Upon extended reaction times, these thiones can undergo in situ desulfurization to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org The reaction demonstrates a selective C-N bond formation over C-S bond formation, which can be influenced by steric factors and reaction conditions. organic-chemistry.org Similarly, 1,2,4-triazole-3-thiones can be prepared via the oxidative cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net
Three-Component Reactions
Three-component reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-triazoles from simple, readily available starting materials in a single step.
A notable example is the copper-enabled, three-component [3+2] annulation reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts, which provides a regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org This method is versatile and can be applied to gram-scale synthesis. isres.org The reaction proceeds via a dipolar [3+2] annulation of an in situ-formed nitrile ylide with the aryldiazonium salt. organic-chemistry.org
Another metal- and oxidant-free three-component approach involves the desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines to produce structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org This [2+1+2] cyclization strategy is environmentally friendly and proceeds under mild conditions. organic-chemistry.org
Catalytic Synthesis Approaches
The development of catalytic methods for the synthesis of 1,2,4-triazoles has been a major focus, aiming to improve efficiency, selectivity, and sustainability.
Copper and silver catalysts have proven particularly effective in directing the regioselectivity of [3+2] cycloaddition reactions. For instance, in the reaction of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles. isres.org Copper catalysts are also employed in the intermolecular [3+2] cycloaddition of diazonium salts with intermediates like nitrile ylides, providing structurally diverse 1,2,4-triazoles in moderate to high yields under mild conditions. isres.org
Furthermore, copper-catalyzed oxidative functionalization of C(sp3)-H bonds in amidines has been utilized to synthesize 1,3-disubstituted 1,2,4-triazoles, with O2 serving as the oxidant. isres.org A facile copper-catalyzed one-pot method has also been developed for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process, again using O2 as the oxidant. frontiersin.orgnih.gov
More recently, bio-inspired catalytic systems have emerged. An amine oxidase-inspired catalysis, using an o-quinone catalyst in the presence of a Lewis acid co-catalyst like FeCl3 and O2 as the terminal oxidant, has been reported for the regioselective synthesis of 1,2,4-triazoles. rsc.org This atom-economical and environmentally benign method couples primary amines and hydrazines, producing only water and ammonia (B1221849) as by-products. rsc.org
Below is a data table summarizing various catalytic approaches for the synthesis of 1,2,4-triazole derivatives.
| Catalyst System | Reactants | Product Type | Key Features | Yield |
|---|---|---|---|---|
| Ag(I) | Isocyanides, Diazonium salts | 1,3-Disubstituted-1,2,4-triazoles | High regioselectivity | High |
| Cu(II) | Isocyanides, Diazonium salts | 1,5-Disubstituted-1,2,4-triazoles | High regioselectivity | High |
| Copper catalyst / O2 | Amidines, Trialkylamines/DMF/DMSO | 1,3-Disubstituted-1,2,4-triazoles | Oxidative C(sp3)-H functionalization | Not specified |
| Copper catalyst | Diazonium salts, Nitrile ylides | Structurally diverse 1,2,4-triazoles | Intermolecular [3+2] cycloaddition | Medium to high |
| phen-McM-41-CuBr / O2 | Amides, Nitriles | 3,5-Disubstituted-1,2,4-triazoles | One-pot cascade reaction | Up to 91% frontiersin.orgnih.gov |
| o-quinone / FeCl3 / O2 | Primary amines, Hydrazines | 1,2,4-Triazoles | Amine oxidase-inspired, atom-economical | Not specified |
Copper-Catalyzed Reactions (e.g., Cu-enabled [3+2] annulation, CuAAC)
Copper catalysis has proven to be a versatile and efficient tool for the synthesis of 1,2,4-triazole rings. One notable method is the copper-enabled three-component [3+2] annulation reaction. acs.orgorganic-chemistry.orgisres.org This approach allows for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles from readily available starting materials: 2-diazoacetonitriles, nitriles, and aryldiazonium salts. acs.orgnih.gov The reaction proceeds via the in situ formation of a nitrile ylide intermediate, which then undergoes a dipolar [3+2] annulation with the aryldiazonium salt. organic-chemistry.orgnih.gov
The proposed mechanism involves the initial reaction of the 2-diazoacetonitrile with a copper(I) catalyst, such as copper(I) bromide, to form a copper-carbenoid species. acs.org This intermediate then reacts with a nitrile to generate a nitrile ylide-copper intermediate, which, after demetalation, participates in the cycloaddition with the aryldiazonium salt. acs.org The process is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance, making it a valuable method for accessing structurally diverse cyano-substituted 1,2,4-triazoles. acs.orgisres.org
The reaction conditions are typically mild, often employing a copper(I) salt as the catalyst in the presence of a base like potassium carbonate. acs.org The versatility of this method is demonstrated by its applicability to a range of nitriles, including those with C(sp³), C(sp²), and sterically demanding substituents, leading to the corresponding 3-substituted-5-cyano-1,2,4-triazoles in good yields. acs.org
Another significant copper-catalyzed reaction for triazole synthesis is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This highly efficient click chemistry reaction typically yields 1,2,3-triazoles through the reaction of azides and terminal alkynes. nih.govwikipedia.org While the primary product of CuAAC is the 1,2,3-triazole isomer, variations and related copper-catalyzed cycloadditions can be adapted for the synthesis of other triazole systems. nih.gov The CuAAC reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govacs.org
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyldiazonium salt, 2-diazoacetonitrile, Acetonitrile (B52724) | CuBr, K₂CO₃ | 1-Phenyl-5-cyano-3-methyl-1,2,4-triazole | 78% | acs.org |
| Aryldiazonium salt, 2-diazoacetonitrile, Propionitrile | CuBr, K₂CO₃ | 1-Aryl-5-cyano-3-ethyl-1,2,4-triazole | Good yields | acs.org |
| Aryldiazonium salt, 2-diazoacetonitrile, Benzonitrile | CuBr, K₂CO₃ | 1-Aryl-5-cyano-3-phenyl-1,2,4-triazole | Good yields | acs.org |
Silver(I)-Catalyzed Methods
Silver(I) catalysis offers an alternative and complementary approach to copper for the regioselective synthesis of 1,2,4-triazoles. isres.org A notable example is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org In this reaction, the choice of metal catalyst dictates the regiochemical outcome. While copper(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles, the use of a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields. isres.orgorganic-chemistry.org This method provides a practical route to different regioisomers of substituted 1,2,4-triazoles from the same set of starting materials, simply by altering the catalyst. isres.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope with excellent functional group compatibility. organic-chemistry.org
Metal-Free Synthetic Strategies
In the pursuit of more sustainable and cost-effective synthetic routes, several metal-free strategies for the synthesis of 1,2,4-triazoles have been developed. isres.org These methods avoid the use of potentially toxic and expensive metal catalysts.
One such approach involves a three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines. isres.org This [2+1+2] cyclization strategy proceeds without the need for external catalysts, ligands, or oxidants, offering an environmentally friendly pathway to fully substituted 1H-1,2,4-triazol-3-amines. isres.org The reaction is characterized by its mild conditions and can be performed on a gram scale. isres.org
Another metal-free method is the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, utilizing dimethylformamide (DMF) as a carbon source to form the methine unit of the triazole ring. isres.org This reaction is operationally simple and insensitive to air and moisture. isres.org
Furthermore, a one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles has been developed using N-methylimidazole and hydrazonoyl chlorides. isres.org This formal [3+2] cycloaddition proceeds through a nucleophilic substitution followed by two C-N bond cleavages to yield the desired triazole ring with yields ranging from 71% to 96%. isres.org
Green Chemistry Approaches in 3-Cyano-1,2,4-Triazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance safety and efficiency. nih.govresearchgate.netrsc.org
Solvent-Free Conditions
Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates solvent waste and can lead to improved reaction rates and yields. researchgate.net For the synthesis of 1,2,4-triazole derivatives, methods have been developed that proceed at elevated temperatures without the need for a solvent. researchgate.net For instance, the reaction of 5-cyano-1,2,4-triazines with 4-amino-1,2,4-triazole-3-thiols has been studied under solvent-free conditions at 200 °C. researchgate.net While this specific reaction led to an unexpected product, it highlights the exploration of solvent-free synthesis in this area. researchgate.net The conversion of 1,2,4-triazole-3-carboxamides to the corresponding 3-cyano-1,2,4-triazoles can also be challenging due to the poor solubility of the starting materials, making solvent-free or high-concentration approaches desirable. google.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgnih.govorganic-chemistry.org The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation. nih.govscielo.org.za For example, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation, demonstrating excellent functional group tolerance and high yields in a short reaction time. organic-chemistry.org Optimization of such reactions has shown that microwave heating at 160°C for just 10 minutes can provide significant yields. organic-chemistry.org This method is notable for its simplicity and efficiency. organic-chemistry.org Microwave-assisted methods have been reported to reduce reaction times from several hours to a few minutes or even seconds, highlighting the significant efficiency gains. nih.govpnrjournal.com
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (Microwave) | Reference |
|---|---|---|---|---|
| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Several hours | 33–90 seconds | 82% | nih.gov |
| Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | 96% | nih.gov |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from amide derivatives and hydrazines | > 4 hours | 1 minute | 85% | nih.gov |
Utilization of Renewable Feedstocks (e.g., D-glucose as C1 synthon)
The use of renewable feedstocks is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels. isres.org D-glucose, a readily available and renewable resource, has been explored as a C1 synthon in the synthesis of triazoles. isres.org A metal-free oxidative cyclization of trifluoroacetimidohydrazides has been developed where D-glucose serves as the source for a carbon atom in the final triazole ring. isres.org This protocol is advantageous due to its use of a renewable starting material, mild reaction conditions, and scalability. isres.org This approach not only broadens the application of biomass-derived compounds in the creation of functionalized heterocycles but also contributes to the development of more sustainable synthetic methodologies. isres.org The use of carbohydrates like D-glucose as starting materials for complex molecules is a well-established strategy in organic synthesis. rsc.orgthieme-connect.comresearchgate.netnih.gov
Regioselectivity in the Synthesis of Substituted 3-Cyano-1,2,4-Triazoles
Regioselectivity in the synthesis of substituted 1,2,4-triazoles, including those bearing a cyano group, is a critical aspect that dictates the final molecular architecture and, consequently, its chemical and biological properties. The formation of different regioisomers is often influenced by the choice of catalyst, solvent, and the electronic and steric nature of the substituents on the starting materials.
A notable example of catalyst-controlled regioselectivity is the [3+2] cycloaddition of isocyanides with diazonium salts. isres.org This methodology provides a versatile route to disubstituted 1,2,4-triazoles with high yields under mild conditions. The regiochemical outcome of this reaction is highly dependent on the metal catalyst employed. Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas copper(II) catalysis directs the reaction to produce 1,5-disubstituted 1,2,4-triazoles. isres.org While this example does not directly involve this compound, the principle of catalyst-driven regiocontrol is a key strategy in the synthesis of specifically substituted triazoles.
Another significant approach involves the copper-enabled three-component [3+2] annulation reaction. This method has been successfully applied to the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org The reaction brings together nitriles, 2-diazoacetonitriles, and aryldiazonium salts, with the copper catalyst playing a crucial role in directing the regiochemistry of the cycloaddition. isres.org
The regioselective synthesis of fully substituted 1,2,3-triazoles, a related class of azoles, can also provide insights into the factors governing regioselectivity. In some syntheses, the use of propargyl cations and diazonium intermediates in [3+2] reactions can lead to the selective formation of one regioisomer by deactivating certain positions on the reacting intermediates through electronic effects. acs.org
The following interactive data table summarizes the influence of catalysts on the regioselectivity in the synthesis of substituted 1,2,4-triazoles.
| Catalyst | Reactants | Product Regioisomer | Reference |
|---|---|---|---|
| Ag(I) | Isocyanides and diazonium salts | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
| Cu(II) | Isocyanides and diazonium salts | 1,5-Disubstituted 1,2,4-triazoles | isres.org |
| Copper | Nitriles, 2-diazoacetonitriles, and aryldiazonium salts | 1-Aryl-5-cyano-1,2,4-triazoles | isres.org |
Yield Optimization and Purification Techniques in this compound Synthesis
The development of high-yielding synthetic routes and efficient purification methods is paramount for the practical application of this compound and its derivatives. Research in this area focuses on optimizing reaction conditions and employing suitable isolation and purification techniques to obtain the target compounds in high purity.
A patented process highlights a reliable, one-step method for the conversion of 1,2,4-triazole-3-carboxamides to the corresponding 3-cyano-1,2,4-triazoles in high yields and without the need for elaborate purification. google.com This dehydration reaction can be achieved using various reagents and solvents, with the choice of conditions influencing the reaction rate and efficiency. google.com
The optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing the yield. For instance, in the synthesis of various 1,2,4-triazole derivatives, yields ranging from 71% to 96% have been reported, underscoring the impact of optimized protocols. isres.org Factors such as steric hindrance of substituents can influence the reaction rate, though not necessarily the final yield. isres.org
Purification of this compound and its derivatives often takes advantage of their physicochemical properties. Being generally crystalline solids, recrystallization is a common and effective purification method. google.com The choice of solvent is critical for successful recrystallization. For example, this compound exhibits good solubility in hot acetonitrile but is poorly soluble in toluene, a differential solubility that can be exploited for purification. google.com In other cases, recrystallization from ethanol (B145695) or ethanol-water mixtures has been employed. chemmethod.commdpi.com
For mixtures that are not easily separated by recrystallization, chromatographic techniques are often utilized. Column chromatography on silica (B1680970) gel is a standard method for the purification of triazole derivatives. researchgate.net Furthermore, High-Performance Liquid Chromatography (HPLC) can be used for the separation of isomers and for assessing the purity of the final products. nih.gov
The following interactive data table provides a summary of various synthetic methods for this compound derivatives, highlighting the reported yields and the purification techniques employed.
Reactivity and Reaction Mechanisms of 3 Cyano 1,2,4 Triazole
Electrophilicity and Nucleophilicity Studies
The reactivity of 3-Cyano-1,2,4-triazole is a subject of study, particularly in the context of its interaction with biological molecules. chemicalbook.com The triazole ring, being an electron-rich aromatic system, can exhibit nucleophilic characteristics. mdpi.com Conversely, the cyano group is strongly electron-withdrawing, which imparts electrophilic character to the carbon atom of the nitrile. nih.gov
Computational and experimental studies on related C-amino-1,2,4-triazoles provide insights into the molecule's reactivity. These studies indicate that the global nucleophilicity can be influenced by the position of substituents. For instance, 3-amino-1H-1,2,4-triazoles are predicted to have higher global nucleophilicity than 5-amino-1H-1,2,4-triazoles. nih.govresearchgate.net The molecular electrostatic potential and Fukui functions suggest that the N-4 atom of the triazole ring is a likely site for electrophilic attack, while softer electrophiles might preferentially attack the N-2 atom. nih.govresearchgate.net
Mechanism-of-Action Correlation with Nitrile-Containing Compounds
This compound is noted for its inhibitory effects on cathepsin K, a cysteine protease. chemicalbook.com This activity is correlated with the presence of the electrophilic nitrile "warhead". nih.gov The mechanism of action for many nitrile-based inhibitors of cysteine proteases involves the nucleophilic attack of the active site cysteine residue on the carbon of the nitrile group. nih.govnih.gov
This interaction typically forms a reversible thioimidate covalent adduct (or covalent bond) between the inhibitor and the enzyme. nih.govucl.ac.uk The potency and selectivity of such inhibitors can be modulated by controlling the reactivity of this nitrile group. nih.gov For instance, the introduction of electron-withdrawing groups on a pyrimidine (B1678525) nitrile inhibitor of cathepsin K was found to increase its potency by reducing the electron density around the nitrile carbon. ucl.ac.uk
Table 1: Classes of Nitrile-Based Cathepsin K Inhibitors
| Class | Description |
|---|---|
| Cyanamides | Contain the N-C≡N functional group. |
| Aryl Nitriles | Feature a nitrile group attached to an aromatic ring. |
Substitution Reactions at the Cyano Group
The cyano group of this compound can undergo nucleophilic substitution reactions. In related dicyano-triazoles, the cyano group is susceptible to hydrolysis under alkaline conditions to form a carboxylic acid derivative. mdpi.comrsc.org Another key reaction is the transformation of the nitrile into a tetrazole ring. For example, reacting a cyano-triazole derivative with sodium azide (B81097) and zinc chloride leads to the formation of a 5-(1H-tetrazol-5-yl)-1,2,3-triazole derivative through a 1,3-dipolar cycloaddition. mdpi.com
In the broader context of 1,2,4-triazines, which share structural similarities, the cyano group at the 5-position is readily replaced in reactions with various aliphatic alcohols and amines, demonstrating its utility as a leaving group in ipso-substitution reactions. researchgate.net
Ring Transformations and Derivatization
The 1,2,4-triazole (B32235) ring is a versatile scaffold for the synthesis of more complex heterocyclic systems. Derivatization often involves reactions at the ring's nitrogen atoms. For instance, C-amino-1,2,4-triazoles undergo alkylation by haloalkanes, which can proceed with low selectivity, involving the N-2 and N-4 atoms as well as the exocyclic amino group as potential reaction centers. nih.govresearchgate.net
Further derivatization can be achieved through multi-step synthetic pathways. For example, starting from a substituted 4-amino-1,2,4-triazole, a series of reactions including condensation to form a Schiff base, followed by the addition of acetyl chloride and then thiourea, can lead to N-acyl and N-thiourea derivatives. chemmethod.com These intermediates can then be used in cyclization reactions to form more complex fused ring systems, such as imidazole (B134444) derivatives. chemmethod.com
Reactions with Hydrazine (B178648) and Substituted Hydrazines
The reaction of 1,2,4-triazole derivatives with hydrazine and its substituted forms is a common method for synthesizing new heterocyclic compounds. Hydrazine hydrate (B1144303) is frequently used to convert ester derivatives of triazoles into their corresponding hydrazides. nih.gov These hydrazides are valuable intermediates. For example, they can be reacted with carbon disulfide in a basic medium, followed by cyclization with another equivalent of hydrazine hydrate, to afford 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. nih.gov
Furthermore, these resulting hydrazides can undergo condensation reactions with various aldehydes to produce arylidene hydrazides (Schiff bases). nih.gov In other systems, the reaction of a chloro-substituted triazine with hydrazine can lead to a hydrazino-triazine, which is a key precursor for building fused heterocyclic systems like pyrazolotriazines, triazolotriazines, and triazolotetrazoles through reactions with functionalized carbonyl compounds or acids. researchgate.net
Cyclization Processes Involving this compound Moieties
The this compound moiety can participate in various cyclization reactions to form fused or polycyclic heterocyclic systems. nih.gov A common strategy involves converting the cyano group into a more reactive functional group that can then undergo intramolecular or intermolecular cyclization.
A copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization process. nih.govfrontiersin.org Another approach is the three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts, which yields 1-aryl-5-cyano-1,2,4-triazoles. isres.orgorganic-chemistry.org
In a different synthetic route, a hydrazide derivative of a triazole can be treated with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate, to form a 4-amino-1,2,4-triazole-3-thione. This product can then be condensed with aldehydes to create Schiff bases, which can be further cyclized into Mannich bases, demonstrating the construction of more complex structures on the triazole core. nih.gov
Table 2: Summary of Selected Cyclization Reactions
| Reactants | Reagents/Conditions | Product Type |
|---|---|---|
| Amides, Nitriles | Copper catalyst, O₂ | 3,5-Disubstituted-1,2,4-triazole |
| 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Copper catalyst | 1-Aryl-5-cyano-1,2,4-triazole |
| Triazole hydrazide, CS₂, KOH, Hydrazine hydrate | Multi-step | 4-Amino-1,2,4-triazole-3-thione |
Computational Chemistry and Theoretical Studies of 3 Cyano 1,2,4 Triazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of 1,2,4-triazole (B32235) derivatives. researchgate.netzsmu.edu.ua DFT calculations balance computational cost and accuracy, making them suitable for a range of investigations from geometry optimization to reactivity prediction. researchgate.net Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with the 6-311++G** basis set, to ensure reliable results. nih.govdntb.gov.ua
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 1,2,4-triazole and its derivatives, DFT calculations have been used to optimize structural parameters. nih.gov These calculations confirm that the 1,2,4-triazole ring has a planar structure. researchgate.net The optimized bond lengths and angles typically show good agreement with experimental data obtained from techniques like microwave spectroscopy and electron diffraction. researchgate.net For 3-Cyano-1,2,4-triazole, this process would precisely define the planarity of the heterocyclic ring and the orientation and bond parameters of the cyano substituent.
Table 1: Illustrative Optimized Geometrical Parameters for a 1,2,4-Triazole Ring (DFT/B3LYP) Note: This table presents typical data for the 1,2,4-triazole scaffold based on computational studies of related compounds. Specific values for this compound would require a dedicated calculation.
| Parameter | Type | Value (Illustrative) |
| N1-N2 | Bond Length | 1.35 Å |
| N2-C3 | Bond Length | 1.32 Å |
| C3-N4 | Bond Length | 1.36 Å |
| N4-C5 | Bond Length | 1.34 Å |
| C5-N1 | Bond Length | 1.33 Å |
| ∠N1-N2-C3 | Bond Angle | 108.0° |
| ∠N2-C3-N4 | Bond Angle | 114.0° |
| ∠C3-N4-C5 | Bond Angle | 104.0° |
| ∠N4-C5-N1 | Bond Angle | 110.0° |
| ∠C5-N1-N2 | Bond Angle | 104.0° |
DFT is instrumental in predicting the chemical reactivity of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can calculate key reactivity descriptors. nih.gov The energy gap between the HOMO and LUMO, for instance, indicates the chemical stability of the molecule.
Global reactivity descriptors such as electronegativity (χ), global hardness (η), softness (δ), and the electrophilicity index (ω) are calculated from the energies of these orbitals. nih.gov Furthermore, local reactivity can be assessed using Fukui functions and molecular electrostatic potential (MEP) maps. nih.gov These analyses identify specific atoms or regions within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. For example, the partially negative charge on the nitrogen atoms of the triazole ring suggests a propensity for reactions with electrophiles. zsmu.edu.uanih.gov
Table 2: Key Chemical Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |
| Fukui Functions | - | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. nih.gov |
Understanding the distribution of electrons within a molecule is crucial for explaining its behavior. DFT calculations can provide a detailed picture of the electronic structure and charge distribution. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. Studies on related triazoles show that the nitrogen atoms of the ring carry a partial negative charge, making them potential sites for electrophilic attack. zsmu.edu.ua This charge distribution is fundamental to understanding the molecule's dipole moment, polarity, and intermolecular interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For triazole derivatives, MD simulations are often employed to investigate their interaction with biological macromolecules, such as enzymes or DNA. nih.govresearchgate.net These simulations can confirm the stability of a ligand-protein complex, which is often assessed by monitoring parameters like the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the radius of gyration over the simulation period. nih.gov While less common for studying the isolated this compound molecule, MD simulations can provide valuable insights into its behavior in different solvent environments and its dynamics when interacting with other chemical species.
Quantum Chemical Investigations for Spectroscopic Interpretation
Quantum chemical calculations are essential for the interpretation of experimental spectra. DFT methods can accurately predict vibrational frequencies, which aids in the assignment of bands in infrared (IR) and Raman spectra. researchgate.net Theoretical calculations of the IR spectrum for the parent 1,2,4-triazole molecule have shown good qualitative agreement with experimental data. researchgate.net
Similarly, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹³C and ¹⁵N). nih.govdntb.gov.ua This computational approach is particularly useful for assigning signals in complex spectra and for identifying atoms that may be difficult to resolve experimentally. nih.gov Such theoretical investigations are crucial for confirming the molecular structure of this compound and understanding its spectroscopic signatures.
Conformational Analysis and Energy Landscapes
While this compound is a relatively rigid molecule, theoretical methods can be used to explore its potential energy landscape. This is particularly relevant for studying different tautomeric forms. The 1,2,4-triazole ring can exist in different tautomeric states depending on the position of the proton on the nitrogen atoms. DFT calculations can be used to compute the relative energies of these different tautomers, thereby predicting the most stable form in both the gas phase and in solution. zsmu.edu.ua This analysis helps to understand the equilibrium between different isomers and provides a more complete picture of the molecule's chemical identity. nih.gov
Hydrogen Bonding Interactions and Their Influence on Molecular Properties
Comprehensive computational and theoretical studies detailing the specific hydrogen bonding interactions of this compound and their direct influence on its molecular properties are not extensively available in the reviewed scientific literature. While research into the hydrogen bonding of the broader triazole family is common, specific data, including detailed research findings and data tables for this compound, remains limited.
General principles of computational chemistry suggest that this compound possesses both hydrogen bond donor and acceptor sites. The hydrogen atom attached to the nitrogen of the triazole ring can act as a hydrogen bond donor. The nitrogen atoms within the triazole ring and the nitrogen of the cyano group can serve as hydrogen bond acceptors. These interactions are crucial in determining the compound's solid-state structure and its behavior in various solvents.
Theoretical studies on similar triazole derivatives often employ Density Functional Theory (DFT) calculations to model hydrogen bonding. These studies typically analyze parameters such as bond lengths, bond angles, interaction energies, and vibrational frequency shifts to characterize the strength and nature of hydrogen bonds. Molecular Electrostatic Potential (MEP) maps are also utilized to identify electron-rich regions (negative potential, likely hydrogen bond acceptors) and electron-poor regions (positive potential, likely hydrogen bond donors).
For analogous compounds, computational models have been used to predict the stability of different hydrogen-bonded dimers and larger aggregates. For instance, studies on other 1,2,4-triazole derivatives have investigated the formation of various hydrogen-bonded complexes and calculated their binding energies. However, without specific studies on this compound, it is not possible to present detailed, scientifically accurate data tables and research findings as requested.
Further computational research is required to elucidate the specific hydrogen bonding patterns of this compound, quantify the energetic aspects of these interactions, and correlate them with the molecule's physicochemical properties. Such studies would provide valuable insights into its crystal engineering, solubility, and potential biological activity.
Advanced Applications of 3 Cyano 1,2,4 Triazole in Medicinal Chemistry Research
Role as Key Intermediate in Drug Synthesis (e.g., Ribavirin)
3-Cyano-1,2,4-triazole, or its hydrolyzed form, 1,2,4-triazole-3-carboxamide, is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug Ribavirin. The established chemical synthesis of Ribavirin involves the glycosylation of a triazole derivative, followed by amidation. Specifically, methyl 1,2,4-triazole-3-carboxylate, which can be derived from this compound, is reacted with a protected ribofuranose sugar. This reaction is followed by aminolysis to form the final Ribavirin molecule. While this chemical process is effective, it often requires high temperatures and vacuum conditions.
To overcome these challenges, enzymatic and chemoenzymatic approaches have been developed. These methods utilize enzymes like purine (B94841) nucleoside phosphorylase to catalyze the synthesis of Ribavirin from its precursors, including 1,2,4-triazole-3-carboxamide. These biocatalytic methods can offer higher yields and more environmentally friendly conditions compared to traditional chemical synthesis.
Inhibitory Effects on Biological Targets (e.g., Cathepsin K inhibition)
Derivatives of this compound have been investigated for their inhibitory effects on various biological targets. One notable example is the inhibition of Cathepsin K, a cysteine protease involved in bone resorption. The cyano group of this compound can act as a "warhead" that interacts with the active site of Cathepsin K, leading to its inhibition. The electrophilic nature of the nitrile group in certain molecular contexts allows for covalent interaction with the cysteine residue in the enzyme's active site, thereby blocking its catalytic activity. This inhibitory action makes this compound a valuable starting point for the design of novel and potent Cathepsin K inhibitors for the treatment of osteoporosis and other bone-related disorders.
Development of Antiviral Agents
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in the development of antiviral drugs, with Ribavirin being a prime example. The versatility of the this compound scaffold allows for the synthesis of a diverse range of derivatives with potential antiviral activity against various DNA and RNA viruses. Researchers have explored modifications of the triazole ring and the introduction of different functional groups to enhance antiviral efficacy and broaden the spectrum of activity. These derivatives are often designed as nucleoside or non-nucleoside analogs that interfere with viral replication processes, such as viral polymerase activity or other essential viral enzymes. The stability of the triazole ring and its ability to participate in hydrogen bonding and other molecular interactions make it an attractive core for the design of new antiviral agents.
Antifungal Properties and Mechanisms
Compounds containing the 1,2,4-triazole moiety are known to possess significant antifungal properties. The mechanism of action for many triazole-based antifungal agents involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death. This compound serves as a valuable precursor for the synthesis of novel antifungal agents. The cyano group can be transformed into various other functional groups, allowing for the creation of a library of derivatives that can be screened for potent antifungal activity against a range of pathogenic fungi.
Anticancer and Antitumor Research
The 1,2,4-triazole scaffold is a prominent feature in a number of anticancer agents. Derivatives synthesized from 3-amino-1,2,4-triazole, which can be obtained from this compound, have shown promising anticancer activity. These compounds have been evaluated against various cancer cell lines and have demonstrated the ability to inhibit cell proliferation. The mechanism of action of these triazole derivatives can vary, with some acting as enzyme inhibitors, while others may induce apoptosis or interfere with cell cycle progression. The structural versatility of the 1,2,4-triazole ring allows for the design of compounds that can target specific pathways involved in cancer development and progression, making it a valuable scaffold in the ongoing search for new and more effective cancer therapies. nih.govresearchgate.netnih.govresearchgate.netnih.gov
Antimicrobial and Antibacterial Activities
Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antimicrobial and antibacterial activities. The this compound molecule itself is reported to have inherent antimicrobial properties. Furthermore, it serves as a starting point for the synthesis of more complex molecules with enhanced activity. For instance, the synthesis of ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates and their subsequent conversion to other derivatives have yielded compounds with good to moderate antimicrobial activity. The mechanism of action of these compounds can involve the inhibition of essential microbial enzymes or disruption of the bacterial cell wall or membrane. The ability to modify the this compound core allows for the optimization of antibacterial potency and spectrum.
Antimalarial and Anti-HIV Applications
The 1,2,4-triazole nucleus has been explored for its potential in developing agents against malaria and the Human Immunodeficiency Virus (HIV). While direct synthesis from this compound for these specific applications is not as extensively documented as for other activities, the general importance of the 1,2,4-triazole scaffold in medicinal chemistry suggests its potential in these areas. For instance, derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole have been synthesized and evaluated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Given that 3-amino-1,2,4-triazole can be derived from this compound, this provides an indirect link to its potential in anti-HIV research. Further exploration and derivatization of the this compound core could lead to the discovery of novel compounds with significant antimalarial and anti-HIV activity.
Herbicide and Defoliant Applications (Triazole derivatives)
Derivatives of 1,2,4-triazole are utilized in agriculture as herbicides and plant growth regulators. atamanchemicals.com One notable example is 3-Amino-1,2,4-triazole (also known as amitrole), a nonselective systemic herbicide. atamanchemicals.comwikipedia.org This compound is effective against a variety of annual and perennial grasses and broadleaf weeds. atamanchemicals.comhimedialabs.com Its mechanism of action involves inhibiting chlorophyll (B73375) synthesis, which leads to chlorotic leaves and the development of albino characteristics in plants. himedialabs.com Furthermore, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme essential for the biosynthesis of histidine in plants. atamanchemicals.comwikipedia.orgnih.gov
In addition to its herbicidal properties, 3-Amino-1,2,4-triazole also functions as a plant growth suppressant and has been used as a cotton defoliant. atamanchemicals.com The introduction of pyrazole (B372694) and 1,2,3-triazole moieties into 2-cyanoacrylate derivatives has been shown to enhance their herbicidal properties. nih.gov Similarly, novel pyrimidine (B1678525) derivatives incorporating a 1,2,4-triazole moiety have demonstrated good inhibition against weeds like rape (Brassica napus) and barnyard grass (Echinochloa crusgalli). tandfonline.com Some 1,2,4-triazolo[4,3-a]pyridine derivatives have also shown promise as lead compounds for the development of new herbicides. researchgate.net
Catalase Inhibition and Ethanol-Induced Behavior Modulation
The derivative 3-Amino-1,2,4-triazole (AT) is a known inhibitor of the enzyme catalase. atamanchemicals.comnih.gov This inhibitory action is central to its effects on ethanol-induced behaviors, which have been investigated in animal models. Research suggests that brain catalase plays a role in mediating some of the central effects of ethanol (B145695). nih.govnih.gov
In studies with rats, pretreatment with AT was found to significantly attenuate the motor depression caused by a high dose of ethanol. nih.gov This effect points to an interaction between AT and ethanol within the central nervous system. nih.gov Further research has shown that AT produces a dose-dependent reduction in voluntary ethanol consumption in rats, an effect that correlates with the inhibition of brain catalase activity. nih.gov These findings support the hypothesis that acetaldehyde, produced in the brain via catalase, may be a factor in mediating some of ethanol's central effects. nih.gov The ability of 3-amino-1,2,4-triazole to inhibit catalase also has implications for modulating host immune responses in the context of certain bacterial infections, as catalase is a key enzyme used by pathogens to survive oxidative stress within host cells. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 1,2,4-triazole derivatives, SAR studies have been crucial in optimizing their therapeutic potential for various applications, including anticancer and antifungal agents. nih.gov
Key findings from SAR studies on 1,2,4-triazole derivatives include:
Anticancer Activity: The substitution pattern on the phenyl ring at the 5-position of the 1,2,4-triazole ring significantly impacts antiproliferative activity and the inhibition of tubulin polymerization. nih.gov For certain anticancer derivatives, the presence of electron-donating groups like -OH or -OCH₃ can enhance activity. researchgate.net In a series of 1,2,4-triazole-N-arylamide hybrids, specific substitutions were found to be critical for their inhibitory effect on the STAT3 protein, a key target in cancer therapy.
Antifungal Activity: For antifungal applications, SAR studies have revealed that incorporating dihalobenzyl groups is more effective at increasing efficacy compared to monohalobenzyl groups. semanticscholar.org In a series of myrtenal (B1677600) derivatives, the addition of a 1,2,4-triazole-thioether moiety was shown to be beneficial for increasing antifungal activity. nih.gov
Annexin (B1180172) A2–S100A10 Interaction Inhibition: In the development of inhibitors for the annexin A2–S100A10 protein-protein interaction, a target in cancer, SAR exploration of a 3,4,5-trisubstituted 4H-1,2,4-triazole scaffold led to the identification of more potent compounds. nih.gov
These studies demonstrate that systematic modifications to the substituents on the 1,2,4-triazole core are a powerful strategy for developing compounds with improved potency and selectivity.
Molecular Docking Studies for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a 1,2,4-triazole derivative, interacts with its biological target at the molecular level.
Docking studies have been instrumental in elucidating the mechanism of action for various 1,2,4-triazole derivatives:
Anticancer Targets: Docking simulations of novel 1,2,4-triazole derivatives have been performed against several anticancer targets, including EGFR, BRAF, and Tubulin. nih.gov These studies help to explore the binding modes of the most active compounds. nih.gov For instance, in one study, designed 1,2,4-triazole derivatives showed a higher affinity for the aromatase enzyme compared to tubulin, with binding energies ranging from -9.04 to -9.96 Kcal/mol for aromatase. ijcrcps.com In another study, docking of 1,2,4-triazole-based acetamides against c-kit tyrosine kinase and protein kinase B revealed excellent binding affinities, with the most effective compound showing energies of -176.749 kcal/mol and -170.066 kcal/mol, respectively. nih.gov
Antitubercular Targets: Molecular docking has been used to study the binding of pyridine-1,2,4-triazole derivatives to the P450 CYP121 enzyme, a target for antitubercular agents. mdpi.com These studies showed that the investigated compounds could effectively bind to the active site of the enzyme. mdpi.com
Protein-Protein Interaction Inhibition: To understand how 1,2,4-triazole derivatives inhibit the interaction between annexin A2 and S100A10, docking studies were used to predict the binding pose. nih.gov The results suggested that the compound lies across the binding groove normally occupied by the annexin A2 N-terminus, thus preventing the interaction. nih.gov
| Derivative Class | Target | Binding Energy Range (Kcal/mol) | Reference |
|---|---|---|---|
| Designed Anticancer Agents | Aromatase | -9.04 to -9.96 | ijcrcps.com |
| Designed Anticancer Agents | Tubulin | -6.23 to -7.54 | ijcrcps.com |
| Triazole-based Acetamides | c-kit Tyrosine Kinase | Up to -176.749 | nih.gov |
| Triazole-based Acetamides | Protein Kinase B | Up to -170.066 | nih.gov |
Lead Compound Identification and Optimization in Drug Discovery
The 1,2,4-triazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an excellent starting point, or "lead compound," for the development of new drugs. nih.gov The process of lead optimization involves systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
The 1,2,4-triazole nucleus has served as a lead for optimization in several therapeutic areas:
Tankyrase Inhibitors: Starting with a 1,2,4-triazole-based tankyrase inhibitor, a systematic, structure-guided lead optimization approach was undertaken. nih.govacs.org By modifying side-groups while keeping the central triazole template, researchers developed a novel series of compounds with picomolar IC₅₀ inhibition in a cellular signaling assay and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.govacs.org
p97 Inhibitors: A known 1,2,4-triazole allosteric inhibitor of p97, NMS-873, was systematically optimized to create new compounds for cancer therapy. nih.gov This effort led to compounds with nanomolar biochemical and cell-based potency, representing some of the most potent allosteric inhibitors of p97 reported. nih.gov
DCN1 Inhibitors: A 1,2,4-triazole-3-thione derivative identified from high-throughput screening was used as a hit compound for optimization. nih.gov Subsequent SAR explorations led to the discovery of a highly potent and selective DCN1 inhibitor, which was identified as a promising lead compound for treating cardiac fibrosis and remodeling. nih.gov
mTOR Kinase Inhibitors: SAR studies on a series of 1,2,4-triazole-containing compounds resulted in the identification of mTOR kinase inhibitors with improved pharmacokinetic properties. acs.org
Applications of 3 Cyano 1,2,4 Triazole in Materials Science Research
Electron-Transport and Hole-Blocking Properties
The 1,2,4-triazole (B32235) system is recognized for its excellent electron-transport and hole-blocking capabilities, which stem from its highly electron-deficient nature. researchgate.net This characteristic makes materials incorporating the 1,2,4-triazole moiety suitable for use as the electron transport layer (ETL) and hole blocking layer (HBL) in multi-layer electronic devices. The function of these layers is crucial for device performance, as they facilitate the transport of electrons while preventing holes from moving into the electron-transporting zone, which enhances carrier balance and efficiency. Theoretical studies on 4N-substituted researchgate.netuni-muenchen.demdpi.com-triazole (TAZ) oligomers have shown that the inclusion of a cyano functional group can improve electronic properties, suggesting its role in enhancing charge carrier capabilities. researchgate.net
Applications in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)
Leveraging their electron-transport and hole-blocking properties, 1,2,4-triazole derivatives are widely used in the fabrication of various light-emitting devices, including organic light-emitting diodes (OLEDs), phosphorescent OLEDs (PHOLEDs), and polymer LEDs (PLEDs). researchgate.net The high ionization energy of some derivatives makes them effective as either an ETL or an HBL in phosphorescent OLEDs. For instance, a derivative known as TAZ (3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) has been used as an electron transport material, demonstrating the utility of the triazole core in these applications. researchgate.net Iridium(III) complexes featuring 1,2,4-triazole-based ligands have been developed as promising candidates for highly efficient blue-phosphorescent emitters in OLEDs. researchgate.net
Integration into Metal-Organic Frameworks (MOFs)
1,2,4-triazole and its derivatives are frequently employed as ligands for constructing metal-organic frameworks (MOFs). researchgate.netmdpi.com MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers, and the choice of linker is critical to the final structure and properties of the framework. The nitrogen atoms in the triazole ring provide multiple coordination sites for metal ions, enabling the formation of diverse and stable MOF architectures. researchgate.net
The integration of 1,2,4-triazole-based linkers has led to the development of functional MOFs with applications in areas such as gas adsorption, catalysis, and as templates for synthesizing other materials. mdpi.comresearchgate.net For example, MOFs derived from 1,2,4-triazole have been used to create nitrogen-doped carbon nanotubes, which act as efficient electrocatalysts. nih.gov The specific use of asymmetric 1,2,4-triazole ligands can lead to unique coordination modes and framework topologies.
Development of Energetic Materials
Nitrogen-rich heterocyclic compounds like 1,2,4-triazole are foundational in the design of modern energetic materials. uni-muenchen.de Their high positive heats of formation, potential for high density, and the generation of nitrogen gas upon combustion make them desirable components for explosives and propellants. nsf.gov The cyano group, in particular, is known to contribute substantially to the heat of formation in energetic derivatives. nih.gov
Thermal stability is a critical property for the practical application of energetic materials. nsf.gov Derivatives of 1,2,4-triazole often exhibit good thermal stability. For example, a compound combining furoxan and 1,2,4-triazole rings, 3-cyano-4-(1H-1,2,4-triazol-3-yl)furoxan, shows a decomposition temperature (Td) of 229 °C. researchgate.net In contrast, another derivative, 4-azido-3-(1H-1,2,4-triazol-3-yl)furoxan, is less stable with a Td of 154 °C. researchgate.net
Mechanical sensitivity, which measures a material's response to impact and friction, is another key safety parameter. Some energetic materials based on 1,2,3-triazole derivatives have demonstrated low mechanical sensitivities, with impact sensitivities greater than 40 Joules (J) and friction sensitivities exceeding 360 Newtons (N). mdpi.com The sensitivities for the aforementioned furoxan-triazole compounds were reported as 19 J for impact and 220 N for friction for the cyano-substituted version. researchgate.net
Table 1: Properties of Selected Triazole-Based Energetic Compounds
| Compound | Decomposition Temp. (Td) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |
|---|---|---|---|
| 3-cyano-4-(1H-1,2,4-triazol-3-yl)furoxan researchgate.net | 229 °C | 19 J | 220 N |
| 4-azido-3-(1H-1,2,4-triazol-3-yl)furoxan researchgate.net | 154 °C | - | - |
| (5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazol-5-amine mdpi.com | 308 °C | 40 J | 360 N |
High density and a positive heat of formation are desirable characteristics for energetic materials as they correlate with higher detonation performance. researchgate.net The 1,2,3-triazole ring is reported to have a higher heat of formation (240 kJ mol⁻¹) than the 1,2,4-triazole ring (182 kJ mol⁻¹). mdpi.com However, derivatives of both systems can achieve high densities and energetic performance. For instance, energetic salts based on 3,4-Diamino-1,2,4-triazole have densities ranging from 1.704 g/cm³ to 1.82 g/cm³. researchgate.net Computational studies on derivatives linking 1,3,5-triazine and 1,2,4-triazole have shown that the inclusion of cyano groups substantially contributes to the heat of formation. nih.gov Some of these designed compounds achieve calculated densities as high as 1.909 g/cm³, surpassing that of conventional explosives like HMX. nih.gov
Table 2: Energetic Properties of Selected Triazole Derivatives
| Compound/Derivative Family | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 3,4-Diamino-1,2,4-triazole Salts researchgate.net | 1.704 - 1.82 | - | 7.113 - 8.620 | 22.4 - 32.8 |
| (Triazolyl)furoxans researchgate.net | - | - | 7.0 - 8.0 | 22 - 29 |
| Designed A6-6 (Triazine-Triazole) nih.gov | 1.909 | - | 8.64 | 34.24 |
Liquid Crystalline and Optical Waveguide Behaviors
Derivatives of 1,2,4-triazole have been investigated for their potential in advanced optical materials, including liquid crystals and optical waveguides. researchgate.net Liquid crystals containing heterocyclic units are of interest for their unique optical properties. researchgate.netmanipal.edu While the non-linearity of five-membered rings like triazole can sometimes reduce mesophase stability, their incorporation has led to materials with distinct mesomorphic characteristics. researchgate.net For example, certain 1,2,4-triazolium salts have been shown to exhibit a columnar liquid crystalline phase. mdpi.com
Furthermore, supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides, capable of propagating photoluminescence. This behavior is dependent on the crystal structure of the material, with studies on other organic molecules showing that the presence of channels within the crystal lattice is often concomitant with optical waveguiding properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| 3-Cyano-1,2,4-Triazole |
| 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) |
| 3-cyano-4-(1H-1,2,4-triazol-3-yl)furoxan |
| 4-azido-3-(1H-1,2,4-triazol-3-yl)furoxan |
| (5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazol-5-amine |
| 3,4-Diamino-1,2,4-triazole |
| HMX (Octogen) |
Applications in Proton Exchange Membrane Fuel Cells (PEMFCs)
Proton exchange membrane fuel cells (PEMFCs) are a key technology for clean energy conversion, relying on the efficient transport of protons through a polymer electrolyte membrane. The performance of these membranes is highly dependent on their ability to conduct protons, which is often facilitated by the presence of specific functional groups.
While direct studies on the application of this compound in PEMFCs are not extensively documented in publicly available research, the foundational compound, 1,2,4-triazole, and its derivatives have been investigated as proton conductors. For instance, 1H-1,2,4-triazole has been shown to exhibit proton conductivity, particularly at elevated temperatures, through a mechanism of intermolecular proton transfer. nih.gov The presence of three nitrogen atoms in the triazole ring facilitates the formation of low-barrier hydrogen bonds, which are crucial for proton transport. nih.gov
The introduction of a cyano (-CN) group, as in this compound, could potentially influence the proton conductivity. The strong electron-withdrawing nature of the cyano group can affect the acidity of the N-H protons on the triazole ring, which may, in turn, impact the facility of proton hopping.
A related compound, 4,5-dicyano-1H- nih.govresearchgate.netnih.gov-triazole, has been investigated as a proton transport facilitator for polymer electrolyte membranes. nih.gov This suggests that the cyano functionality can play a role in enhancing proton transport properties. However, it is important to note that this is a different isomer with two cyano groups.
Further research is necessary to fully elucidate the potential of this compound as a component or additive in proton exchange membranes for fuel cell applications.
Organic Photovoltaic Cells and Data Storage Devices
The field of organic electronics is rapidly expanding, with significant research focused on the development of new materials for organic photovoltaic (OPV) cells and data storage devices. The performance of these devices is intrinsically linked to the electronic properties of the organic semiconductor materials used.
While specific studies detailing the use of this compound in organic photovoltaic cells and data storage devices are limited, the broader class of cyano-substituted and triazole-containing compounds has shown considerable promise. The introduction of cyano groups into organic molecules is a well-established strategy for tuning their electronic properties. nih.gov The strong electron-withdrawing nature of the cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of energy levels is critical for optimizing the efficiency of charge separation and transport in OPV devices.
For example, conjugated polymers incorporating cyano-substituted benzothiadiazole and pyridine-fused triazole have demonstrated high power conversion efficiencies in polymer solar cells. nih.gov The polymerization of 3-amino-1,2,4-triazole has been shown to produce a semiconducting material, indicating the potential of the 1,2,4-triazole core in organic electronics. researchgate.net
The combination of the electron-deficient 1,2,4-triazole ring and the strongly electron-withdrawing cyano group in this compound suggests that it could be a valuable building block for the synthesis of novel organic semiconductors with tailored electronic properties for applications in organic solar cells and data storage.
Use as Ligands in Coordination Chemistry (e.g., Triazole-Ce(III) complexes)
The 1,2,4-triazole ring system is a versatile ligand in coordination chemistry, capable of coordinating to metal ions in various modes. The nitrogen atoms of the triazole ring can act as donor atoms, forming stable complexes with a wide range of metal ions, including lanthanides like Cerium(III).
While the direct synthesis and characterization of a Triazole-Ce(III) complex specifically with the this compound ligand is not prominently reported in the reviewed literature, the coordination chemistry of other triazole derivatives with Ce(III) has been explored. For instance, a novel Ce(III) complex with a more complex 1,2,3-triazole carboxylate ligand has been synthesized and characterized. nih.gov In this complex, the coordination to the Ce(III) ion occurs through the carboxylate group attached to the triazole ring. nih.gov
The presence of the cyano group in this compound introduces an additional potential coordination site. The nitrogen atom of the cyano group can also act as a donor atom, potentially leading to the formation of polynuclear or network structures. The coordination chemistry of the cyano group is well-established, and it can act as both a terminal and a bridging ligand. scielo.org.za
The structure of the ligand plays a crucial role in determining the properties of the resulting coordination complex. The electronic and steric properties of the substituents on the triazole ring can influence the coordination geometry, stability, and the resulting magnetic and optical properties of the complex.
The introduction of a cyano group onto a ligand can have several significant effects:
Coordination Mode: The cyano group can participate in coordination, leading to different structural motifs compared to the unsubstituted triazole ligand. It can act as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).
Steric Effects: While the cyano group is linear and relatively small, its presence can still influence the packing of ligands around the metal center, which in turn affects the coordination geometry.
In a study of a Ce(III) complex with a substituted 1,2,3-triazole ligand, it was found that the nature of the substituents on the triazole ring influenced the geometric parameters, atomic charges, and molecular properties of the complex. nih.gov This highlights the importance of ligand design in tuning the properties of lanthanide complexes. The investigation of this compound as a ligand would provide valuable insights into how the interplay between the triazole ring and the cyano group influences the structure and properties of the resulting metal complexes.
Analytical and Spectroscopic Characterization Techniques for 3 Cyano 1,2,4 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Cyano-1,2,4-Triazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms.
¹H NMR: The proton NMR spectrum of this compound is relatively simple. It typically exhibits a signal for the C-H proton of the triazole ring and a broad signal for the N-H proton. The chemical shift of the C5-H proton in derivatives of 3-amino-1,2,4-triazole is influenced by the solvent and substituents, with its position, shape, and integration value affected by factors like exchange rate and relaxation time. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the triazole ring (C3 and C5) and the carbon of the cyano group. nih.gov In related 1,2,4-triazole (B32235) derivatives, the chemical shifts for the triazole ring carbons C3 and C5 are typically observed in the range of 156-161 ppm and 125-136 ppm, respectively. urfu.ru
¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for nitrogen-rich compounds like triazoles, providing direct insight into the electronic environment of the ring nitrogen atoms. ncl.res.in The chemical shifts of the nitrogen atoms can help in distinguishing between different tautomers and isomers. researchgate.net For azoles in general, ¹⁵N NMR chemical shifts for ring nitrogens can vary widely. chempedia.info Pyrrole-like nitrogens typically resonate in the range of 160-260 ppm, while pyridine-like nitrogens appear further downfield, between 245 and 520 ppm. science-and-fun.de
Typical NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | N-H (Triazole) | ~12.0 - 13.0 | Often a broad singlet, position is solvent-dependent. urfu.ru |
| ¹H | C-H (Triazole) | ~8.0 - 9.5 | Depends on substituents on the ring. nih.gov |
| ¹³C | C3 (Triazole) | ~155 - 160 | Carbon attached to the cyano group and two nitrogens. urfu.ru |
| ¹³C | C5 (Triazole) | ~125 - 161 | Chemical shift varies with substitution. urfu.ru |
| ¹³C | -C≡N (Cyano) | ~110 - 120 | Characteristic chemical shift for nitriles. |
| ¹⁵N | Pyrrole-type (-NH-) | ~160 - 260 | General range for azoles. science-and-fun.de |
| ¹⁵N | Pyridine-type (-N=) | ~245 - 330 | General range for pyridines and azines. science-and-fun.de |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.
Infrared (IR) Spectroscopy: The FTIR spectrum of 1,2,4-triazoles shows characteristic absorption peaks corresponding to specific bond vibrations. researchgate.net For this compound, key absorptions include N-H stretching, aromatic C-H stretching, C=N and N=N ring stretching, and the sharp, intense absorption characteristic of the cyano group (C≡N). researchgate.netresearchgate.net Studies on related compounds like 3-amino-1,2,4-triazole show C-H aromatic vibrations around 3054-3083 cm⁻¹ and a strong N-H stretching band at 3211 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The cyano group (-C≡N) gives a distinct and sensitive vibrational mode in the 2100-2300 cm⁻¹ region. researchgate.net The exact position of this band is sensitive to the molecular environment, including solvent polarity and hydrogen bonding. researchgate.net For example, in acetonitrile (B52724), the -C≡N band appears at 2256 cm⁻¹. researchgate.net Studies on 3-amino-5-mercapto-1,2,4-triazole (B94436) demonstrate that the structure is sensitive to the solvent environment, which can be observed through shifts in Raman bands. nih.gov The conformation of molecules like 3-amino-1,2,4-triazole in different environments can be explored by comparing their experimental and theoretical Raman spectra. nih.gov
Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Triazole Ring | 3100 - 3250 | IR researchgate.net |
| C-H Stretch | Triazole Ring | 3030 - 3100 | IR researchgate.net |
| C≡N Stretch | Cyano Group | 2230 - 2260 | IR, Raman researchgate.net |
| -N=N- Stretch | Triazole Ring | ~1540 | IR researchgate.net |
| C=C / C=N Stretch | Triazole Ring | 1470 - 1530 | IR researchgate.net |
Mass Spectrometry (e.g., DEI+)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
For this compound (molar mass: 94.07 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 94. The fragmentation of triazole rings is complex and highly dependent on the substituents. rsc.org Common fragmentation pathways for substituted 1,2,3-triazoles, which may be analogous to 1,2,4-triazoles, include the loss of stable neutral molecules such as nitrogen (N₂, loss of 28 amu) and hydrogen cyanide (HCN, loss of 27 amu). rsc.org Electrospray ionization (ESI-MS) is also a valuable method for analyzing triazole derivatives, often showing protonated molecules [M+H]⁺ in positive ion mode. mdpi.comnih.gov
X-ray Diffraction (Single Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline compounds.
Single Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in a single crystal, allowing for the unambiguous determination of bond lengths, bond angles, and crystal packing. For derivatives, this method can confirm the molecular structure, identify the tautomeric form present in the solid state, and analyze intermolecular interactions like hydrogen bonding. For example, a study on a complex triazolo-pyridazino-indole derivative determined its triclinic crystal system, P-1 space group, and specific unit cell parameters. mdpi.com
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. This is useful for phase identification, purity assessment, and studying polymorphism. The PXRD pattern of the parent 1,2,4-triazole shows intense crystalline peaks at 2θ values of 17.91°, 22.23°, 26.16°, and 28.10°, among others.
Example Crystallographic Data for a 1,2,4-Triazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic mdpi.com |
| Space Group | P-1 mdpi.com |
| a (Å) | 5.9308(2) mdpi.com |
| b (Å) | 10.9695(3) mdpi.com |
| c (Å) | 14.7966(4) mdpi.com |
| α (°) | 100.5010(10) mdpi.com |
| β (°) | 98.6180(10) mdpi.com |
| γ (°) | 103.8180(10) mdpi.com |
| Volume (ų) | 900.07(5) mdpi.com |
Note: Data shown is for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, illustrating the type of information obtained from single-crystal XRD analysis. mdpi.com
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to study thermal transitions like melting, crystallization, and decomposition.
For this compound, DSC analysis would reveal its melting point and enthalpy of fusion. The reported melting point for this compound is in the range of 185-187°C. huatengsci.com A DSC thermogram would show a sharp endothermic peak corresponding to this melting transition. The technique is also critical for assessing the thermal stability of triazole derivatives, particularly those developed as energetic materials. unigoa.ac.in The onset temperature of decomposition, which appears as an exothermic peak, is a key parameter for evaluating a compound's stability under thermal stress. unigoa.ac.inresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of efficient and regioselective synthetic methods is paramount for accessing a diverse range of 3-Cyano-1,2,4-triazole derivatives. While established routes exist, future research will likely focus on more sustainable and atom-economical approaches.
One promising avenue is the expansion of multicomponent reactions. For instance, a recently developed three-component reaction utilizes 2-diazoacetonitriles, nitriles, and aryldiazonium salts in a copper-enabled [3+2] annulation to produce 1-aryl-5-cyano-1,2,4-triazoles. isres.orgacs.org This method's amenability to gram-scale synthesis and the potential for creating chiral bis(cyano-triazole) ligands highlight its significance for future applications in asymmetric catalysis. acs.org Further exploration of different starting materials and catalysts in similar one-pot procedures could lead to the discovery of novel and structurally diverse cyano-triazoles.
Metal-free synthesis is another burgeoning area. Researchers have demonstrated the synthesis of 3-trifluoromethyl-1,2,4-triazoles using iodine-mediated oxidative cyclization, with dimethylformamide (DMF) serving as the carbon source. isres.org Investigating alternative, renewable carbon sources, such as D-glucose, in these metal-free systems presents an environmentally friendly direction for future synthetic strategies. isres.org
The table below summarizes some emerging synthetic strategies for cyano-substituted triazoles.
| Synthetic Strategy | Key Features | Potential Advantages |
| Copper-Enabled [3+2] Annulation | Three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts. isres.orgacs.org | Access to 1-aryl-5-cyano-1,2,4-triazoles, scalable, potential for chiral ligands. acs.org |
| Iodine-Mediated Oxidative Cyclization | Metal-free approach using DMF or D-glucose as a carbon source. isres.org | Environmentally friendly, uses readily available reagents. isres.org |
| Catalyst-Controlled Regioselective [3+2] Cycloaddition | Use of Ag(I) or Cu(II) catalysts to control the regioselectivity of the reaction between isocyanides and diazonium salts. isres.org | Selective synthesis of 1,3- or 1,5-disubstituted 1,2,4-triazoles. isres.org |
Development of Advanced Catalytic Systems
Catalysis plays a pivotal role in the synthesis of 1,2,4-triazoles, and the development of more efficient and selective catalytic systems is a continuous pursuit. Future research will likely focus on both homogeneous and heterogeneous catalysts that offer improved yields, milder reaction conditions, and greater functional group tolerance.
Copper-based catalysts have been instrumental in the synthesis of triazoles, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org Recent advancements include a copper-catalyzed system for the oxidative functionalization of C(sp3)-H bonds in amidines to produce 1,3-disubstituted 1,2,4-triazoles. isres.org The simplicity and adaptability of this system, which uses oxygen as the oxidant, make it a promising platform for further development. isres.org
Beyond copper, other transition metals like ruthenium have shown utility in controlling the regioselectivity of triazole synthesis. beilstein-journals.org The exploration of novel bimetallic or nanostructured catalysts could lead to enhanced catalytic activity and selectivity. Furthermore, the development of recyclable catalytic systems is crucial for sustainable chemical production.
Investigation of New Biological Targets and Pharmacological Activities
The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore found in numerous approved drugs. isres.org Derivatives of this compound are being actively investigated for a wide range of pharmacological activities, and future research will undoubtedly uncover new biological targets and therapeutic applications.
Recent studies have highlighted the potential of cyano-triazole derivatives as inhibitors of various enzymes. For example, this compound itself has been shown to have inhibitory effects on cathepsin K. chemicalbook.com The nitrile group can act as a key interacting moiety with biological targets. The exploration of cyano-triazole derivatives as inhibitors of metallo-β-lactamases (MBLs) is a particularly active area, with researchers optimizing structures to improve synergistic activity with existing antibiotics. mdpi.com
The versatility of the triazole ring allows for its incorporation into hybrid molecules, combining its favorable properties with those of other pharmacophores. This strategy has been employed to develop compounds with dual anti-inflammatory and anti-cancer activities. nih.gov Future research will likely focus on designing multi-target ligands based on the this compound framework to address complex diseases like cancer and neurodegenerative disorders. The broad spectrum of reported activities for triazole analogues, including antimicrobial, antiviral, and antimalarial properties, suggests that a vast landscape of biological targets remains to be explored. nih.gov
Integration into Multifunctional Materials
The unique electronic and structural properties of this compound make it an attractive component for the development of advanced functional materials. The nitrogen-rich nature of the triazole ring contributes to high thermal stability and positive heats of formation, making its derivatives promising candidates for energetic materials. mdpi.combohrium.com
Research in this area is focused on synthesizing new energetic compounds by incorporating the this compound moiety into larger molecular frameworks, often in combination with other energetic groups like furoxan or tetrazine. bohrium.comresearchgate.net For instance, 3-cyano-4-(1H-1,2,4-triazol-3-yl)furoxan has demonstrated high thermal stability and detonation parameters. researchgate.net The synthesis of nitrogen-rich salts and coordination polymers based on cyano-triazole ligands is another promising direction for creating novel energetic materials with tailored properties. bohrium.com
Beyond energetic materials, the integration of this compound into polymers and fluorescent probes is an emerging trend. mdpi.com The strong dipole moment and hydrogen bonding capabilities of the triazole ring can be exploited to create materials with specific optical, electronic, or sensing properties. nih.gov
In-depth Mechanistic Studies of Reactions and Biological Interactions
A deeper understanding of the reaction mechanisms and biological interactions of this compound derivatives is crucial for their rational design and optimization. Future research should employ a combination of experimental and computational methods to elucidate these complex processes.
Mechanistic studies on synthetic reactions, such as the photochemical conversion of 5-cyanotriazoles to cyanoindoles, can provide valuable insights into the intermediates and transition states involved. thieme-connect.com Understanding the factors that control regioselectivity in cycloaddition reactions, for example, is essential for developing more efficient synthetic protocols. beilstein-journals.org
In the context of biological activity, molecular modeling and X-ray crystallography are powerful tools for visualizing the binding modes of cyano-triazole derivatives with their protein targets. mdpi.com These studies can reveal key structure-activity relationships and guide the design of more potent and selective inhibitors. For example, understanding how the cyano group interacts with active site residues can inform the development of next-generation drug candidates. chemicalbook.com In-depth studies on the metabolic pathways and potential off-target effects of these compounds will also be critical for their translation into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
